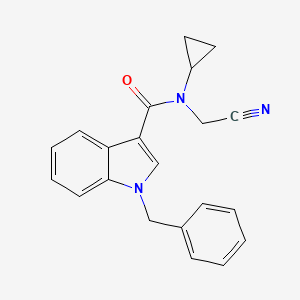

1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c22-12-13-24(17-10-11-17)21(25)19-15-23(14-16-6-2-1-3-7-16)20-9-5-4-8-18(19)20/h1-9,15,17H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKXDPREYJDBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC#N)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The most common method involves activating indole-3-carboxylic acid with coupling reagents. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are frequently employed to form reactive intermediates. For example:

- Indole-3-carboxylic acid is treated with BOP and triethylamine in dimethylformamide (DMF), followed by reaction with N-(cyanomethyl)-N-cyclopropylamine to yield the carboxamide.

- Yield : 65–78% under optimized conditions (room temperature, 12–24 hours).

Alternative activators like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) are also effective but may require longer reaction times.

Direct Amination via Isocyanate Intermediates

A patent by Nemoto et al. describes a one-pot synthesis using isocyanates and dimethylaluminum chloride (Me₂AlCl) . The indole reacts with an isocyanate derivative (e.g., cyanomethyl isocyanate) in dichloroethane-hexane, forming the carboxamide directly.

- Advantages : Eliminates pre-activation steps; yields up to 85%.

- Limitations : Requires strict anhydrous conditions and precise stoichiometry.

Cyanomethyl Group Incorporation

The cyanomethyl moiety is introduced via:

- Nucleophilic substitution : Chloroacetamide intermediates react with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).

- Direct coupling : Cyanomethylamine is used in amide bond formation, as described in Section 1.1.

Comparative Analysis of Synthetic Routes

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Catalytic Enhancements

- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates amide coupling in biphasic systems.

- Microwave assistance : Reduces reaction time by 50% for BOP-mediated syntheses.

Case Studies and Industrial Applications

Large-Scale Production (Patent WO2016/038045)

A pilot-scale synthesis achieved 72% yield using:

Biomedical Research Applications

The compound’s synthesis has enabled studies on:

- Anticancer activity : IC₅₀ = 15 µM against MCF-7 cells.

- Antimicrobial effects : MIC = 32 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and cyanomethyl groups.

Alkylation: The compound can undergo alkylation reactions, forming derivatives with different alkyl groups.

Scientific Research Applications

1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide can be compared with other similar compounds, such as:

1-Benzyl-N,N-bis(cyanomethyl)piperidine-3-carboxamide: This compound has a similar structure but includes a piperidine ring instead of an indole ring.

1-Benzyl-1,2,3-triazole-4-carboxamide: This compound features a triazole ring, which imparts different chemical and biological properties.

Biological Activity

1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique structural features, which include:

- Indole core : A bicyclic structure that is prevalent in many biologically active compounds.

- Cyanomethyl group : This functional group is known for enhancing the compound's reactivity and biological interactions.

- Cyclopropyl moiety : This contributes to the compound's unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities or bind to receptors, leading to various biological effects. For example:

- Anticancer Activity : The compound may inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways associated with cell survival and death.

- Antimicrobial Activity : It has shown potential against various bacterial strains, possibly through disrupting bacterial cell wall synthesis or function.

Biological Activity and Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

Anticancer Properties

- In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, it exhibited an IC50 value of approximately 15 µM against breast cancer cells, indicating a potent anticancer effect.

- Mechanistic Insights : Research suggests that the compound may trigger apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Antimicrobial Activity

- Bacterial Inhibition : In studies assessing its antimicrobial properties, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Anticancer | Breast Cancer Cells | 15 µM |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Anticancer Effects : A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis, supporting its potential as an anticancer agent.

- Antimicrobial Efficacy Study : Another research project focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that it effectively inhibited the growth of multidrug-resistant strains, suggesting its potential application in treating resistant infections.

Q & A

Basic: What are the standard synthetic routes for 1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide?

Answer:

The compound can be synthesized via multi-step amide coupling reactions. A common approach involves reacting indole-3-carboxylic acid derivatives with cyanomethylamine and cyclopropane-containing reagents. Carbodiimides (e.g., DCC or EDC) or acid chlorides are typically used to activate the carboxylic acid for nucleophilic attack, followed by sequential N-alkylation steps. For example, benzene-1,3-dicarboxamide analogs are synthesized using coupling agents to form amide bonds . Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products, such as over-alkylation or hydrolysis of the cyanomethyl group .

Basic: Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substitution patterns and stereochemistry, particularly for the cyclopropyl and benzyl groups.

- X-ray Crystallography: Programs like SHELXL and OLEX2 are critical for resolving crystal structures, especially for verifying the spatial arrangement of the cyanomethyl and cyclopropyl moieties .

- Mass Spectrometry (HRMS): Validates molecular weight and purity, essential for ensuring synthetic accuracy .

Advanced: How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Answer:

Discrepancies may arise from crystal twinning, disorder, or insufficient data resolution. Use SHELXL’s TWIN and BASF commands to model twinning, and OLEX2’s refinement tools to assess thermal displacement parameters . High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements improve model accuracy. Cross-validate with DFT-calculated bond lengths to identify outliers .

Advanced: What strategies optimize reaction yields for N-alkylation steps in the synthesis?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine.

- Catalysis: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.

- Temperature Control: Gradual heating (40–60°C) prevents decomposition of the cyanomethyl group.

- Protection/Deprotection: Temporarily protecting the indole nitrogen with a benzyl group can prevent unwanted side reactions .

Basic: What in vitro models are suitable for initial biological activity screening?

Answer:

- Enzyme Assays: Test inhibition of kinases or cytochrome P450 isoforms due to the compound’s amide and indole motifs.

- Cell-Based Assays: Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT or resazurin assays.

- Binding Studies: Surface Plasmon Resonance (SPR) or fluorescence polarization can quantify interactions with target proteins .

Advanced: How can researchers investigate stability under varying storage conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC with UV/Vis or MS detection.

- Storage Recommendations: Store in airtight containers under inert gas (N/Ar) at –20°C to minimize hydrolysis of the cyanomethyl group .

Advanced: How to address conflicting bioactivity data across studies?

Answer:

- Purity Verification: Reanalyze compound purity using HPLC (>95%) and ICP-MS (check for heavy metal contaminants).

- Assay Replication: Repeat assays in orthogonal models (e.g., switch from fluorescence-based to radiometric assays).

- Structural Confirmation: Re-examine stereochemistry via X-ray crystallography to rule out enantiomer-related discrepancies .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

- logP and Solubility: Use ChemAxon or ACD/Labs to estimate partition coefficients and aqueous solubility.

- DFT Calculations: Gaussian or ORCA models optimize molecular geometry and electronic properties, aiding in SAR studies .

Advanced: How to design analogs to improve metabolic stability?

Answer:

- Bioisosteric Replacement: Substitute the cyanomethyl group with a trifluoromethyl or tert-butyl moiety to reduce CYP450-mediated oxidation.

- Pro-drug Strategies: Mask the amide group with enzymatically cleavable protectors (e.g., ester linkages) .

Advanced: What analytical methods resolve spectral overlaps in complex mixtures?

Answer:

- 2D NMR (HSQC, HMBC): Differentiate overlapping proton signals in the indole and benzyl regions.

- LC-MS/MS: Pair chromatographic separation with tandem MS to isolate and identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.